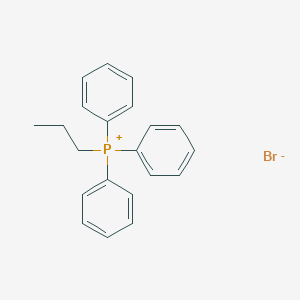

Propyltriphenylphosphonium bromide

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

triphenyl(propyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQSELBBYSAURN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977847 | |

| Record name | Triphenyl(propyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6228-47-3, 15912-75-1 | |

| Record name | Propyltriphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6228-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylpropylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006228473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6228-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenyl(propyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylpropylphosphonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphenylpropylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propyltriphenylphosphonium Bromide: A Technical Guide for Researchers

An In-depth Whitepaper on the Synthesis, Properties, and Applications of a Key Wittig Reagent

Abstract

Propyltriphenylphosphonium bromide is a quaternary phosphonium (B103445) salt that serves as a crucial reagent in organic synthesis, most notably in the Wittig reaction for the formation of alkenes from carbonyls. Its utility also extends to applications as a phase-transfer catalyst and in the synthesis of various pharmaceutical and fine chemical intermediates. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application in the Wittig reaction, and a mechanistic exploration of this cornerstone transformation.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is soluble in polar organic solvents such as chloroform, dichloromethane, and methanol.[2][3] The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6228-47-3 | |

| Molecular Formula | C₂₁H₂₂BrP | |

| Molecular Weight | 385.28 g/mol | |

| Melting Point | 235-238 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water, methanol, ethanol, DMSO | [2][3] |

Core Applications in Synthesis

The primary application of this compound is as a precursor to a phosphorus ylide for the Wittig reaction.[2] This reaction is a powerful method for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide.[4] Beyond this, the compound finds use in:

-

Epoxidation of arylalkenes

-

Boration of allylic epoxides

-

Selective dimerization of α-olefins

-

Synthesis of indoles

-

Phase-Transfer Catalysis : It can act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases, which is beneficial for milder reaction conditions and simplified work-up procedures.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of the phosphonium salt is typically achieved via a nucleophilic substitution (Sₙ2) reaction between triphenylphosphine (B44618) and 1-bromopropane (B46711).[5]

Materials:

-

Triphenylphosphine (PPh₃)

-

1-Bromopropane

-

Toluene (B28343) (or another suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric equivalent of 1-bromopropane to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the mixture to room temperature, which should induce the precipitation of the white solid product.

-

Collect the solid by vacuum filtration, wash with a non-polar solvent like diethyl ether to remove any unreacted starting materials, and dry under vacuum to yield pure this compound.[5]

The Wittig Reaction: General Protocol

This protocol outlines the in-situ generation of the phosphorus ylide from this compound and its subsequent reaction with a carbonyl compound.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

A strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

-

Aldehyde or ketone

-

Anhydrous reaction vessel and inert atmosphere setup (nitrogen or argon)

Procedure:

Step 1: Ylide Formation

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound (1.1 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the resulting suspension to 0 °C using an ice bath.

-

Slowly add the strong base (e.g., n-BuLi, 1.0 equivalent) dropwise. The formation of the ylide is often indicated by a distinct color change (typically to deep red or orange).[6]

-

Stir the mixture at 0 °C for 1 hour to ensure complete formation of the ylide.[6]

Step 2: Reaction with Carbonyl

-

Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.

-

Add the carbonyl solution dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC until the starting carbonyl is consumed.[6]

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct. Purify the alkene via flash column chromatography.[6]

Reaction Mechanism and Visualization

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism. The negatively charged carbon of the ylide attacks the electrophilic carbonyl carbon, while the carbonyl oxygen attacks the positively charged phosphorus atom. This forms a transient, four-membered ring intermediate called an oxaphosphetane. This intermediate is unstable and rapidly collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[7][8]

Caption: Workflow of the Wittig reaction.

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin, and it can cause skin and serious eye irritation. It is also hygroscopic and should be stored in a dry, cool, and well-ventilated place under an inert atmosphere.[1] When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

This guide provides foundational knowledge for the effective and safe use of this compound in a research setting. Its versatility and reliability, particularly in the Wittig reaction, ensure its continued importance in the field of organic synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 3. nbinno.com [nbinno.com]

- 4. byjus.com [byjus.com]

- 5. Buy this compound | 6228-47-3 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Wittig Reaction [organic-chemistry.org]

Propyltriphenylphosphonium Bromide: A Technical Guide to Its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of propyltriphenylphosphonium bromide in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, the key factors governing the solubility of phosphonium (B103445) salts, and standardized experimental protocols for determining solubility.

Introduction to this compound

This compound is a quaternary phosphonium salt with the chemical formula C₂₁H₂₂BrP. It is a white to off-white crystalline solid. This compound is a key reagent in various organic syntheses, most notably the Wittig reaction, where it serves as a precursor to the corresponding phosphonium ylide for the conversion of aldehydes and ketones into alkenes. Its utility also extends to phase transfer catalysis and the synthesis of complex organic molecules. Understanding its solubility is critical for reaction setup, purification, and formulation in various applications, including drug development.

Qualitative Solubility Profile

This compound is generally described as being soluble in polar organic solvents. The polarity of the solvent plays a crucial role in its ability to dissolve this ionic compound.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Type | Reported Solubility |

| Chloroform (CHCl₃) | Polar Aprotic | Soluble[1] |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble[1] |

| Methanol (CH₃OH) | Polar Protic | Soluble, Slightly Soluble[1][2][3] |

| Ethanol (C₂H₅OH) | Polar Protic | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble, Sparingly (when heated)[1][2][3] |

| Water (H₂O) | Polar Protic | Soluble, Slightly Soluble[1] |

Note: The term "soluble" is qualitative and can vary between sources. No specific quantitative data (e.g., in g/100 mL or mol/L) was found in the available search results.

Factors Influencing Solubility

The solubility of this compound, like other organic salts, is governed by several key factors:

-

Polarity of the Solvent and Solute: The principle of "like dissolves like" is paramount. This compound is a salt, making it a polar compound. It, therefore, dissolves best in polar solvents that can effectively solvate the phosphonium cation and the bromide anion.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. Increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

-

Molecular Size: Larger molecules can sometimes be more difficult to solvate, which can lead to lower solubility.

-

Presence of Functional Groups: The triphenylphosphine (B44618) moiety contributes to some nonpolar character, while the phosphonium center provides the ionic, polar nature. The propyl group is a small alkyl chain and has a minor influence on the overall polarity compared to the phenyl groups and the ionic charge.

Experimental Protocols for Solubility Determination

Equilibrium (Shake-Flask) Method

This is a conventional and widely used method for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, thermostatted vessel (e.g., a screw-cap vial or a jacketed reaction vessel).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies can determine the time required to reach a solubility plateau.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. The saturated solution is then carefully separated from the solid phase by filtration (using a syringe filter, e.g., 0.45 µm PTFE) or centrifugation followed by decantation of the supernatant.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve is prepared using standard solutions of known concentrations to quantify the solute in the saturated sample.

Gravimetric Method

For solvents with low volatility, a gravimetric approach can be used.

Methodology:

-

Equilibration and Separation: Follow steps 1-3 of the Equilibrium (Shake-Flask) Method.

-

Solvent Evaporation: A precisely measured volume or mass of the saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination: The container with the dried solute is weighed again. The difference in mass corresponds to the amount of dissolved this compound.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 2. Triphenyl(propyl)phosphonium bromide | 6228-47-3 [chemicalbook.com]

- 3. 6228-47-3 CAS MSDS (Triphenyl(propyl)phosphonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Propyltriphenylphosphonium Bromide: An In-depth NMR Spectral Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for propyltriphenylphosphonium bromide. The document details the characteristic ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants, offering a foundational dataset for researchers in synthetic chemistry, materials science, and drug development. Furthermore, standardized experimental protocols for NMR data acquisition are presented to ensure reproducibility.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The assignments are based on established principles of NMR spectroscopy and analysis of the chemical structure.

¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| P-CH₂- (α-CH₂) | ~ 3.70 | ddd | J(H,H) ≈ 7.0, J(P,H) ≈ 14.0 | 2H |

| -CH₂- (β-CH₂) | ~ 1.72 | m | - | 2H |

| -CH₃ (γ-CH₃) | ~ 1.25 | t | J(H,H) ≈ 7.5 | 3H |

| Phenyl Protons (ortho) | ~ 7.84 | m | - | 6H |

| Phenyl Protons (meta, para) | ~ 7.72 | m | - | 9H |

Note: The chemical shifts and coupling constants are approximate values and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ) ppm | Multiplicity (due to P-C coupling) |

| P-CH₂- (α-C) | ~ 25 | d |

| -CH₂- (β-C) | ~ 17 | d |

| -CH₃ (γ-C) | ~ 16 | s |

| Phenyl C (ipso) | ~ 118 | d |

| Phenyl C (ortho) | ~ 134 | d |

| Phenyl C (meta) | ~ 130 | d |

| Phenyl C (para) | ~ 135 | s |

Note: The chemical shifts are approximate values and may vary slightly depending on the solvent and experimental conditions. The multiplicity refers to the splitting of the carbon signal due to coupling with the phosphorus atom.

Experimental Protocols

Reproducible and high-quality NMR data acquisition relies on standardized experimental procedures. The following protocols for sample preparation and instrument parameters are recommended for the analysis of this compound.

Sample Preparation

-

Sample Purity : Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are common choices for phosphonium (B103445) salts.

-

Concentration : Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Homogenization : Ensure the sample is fully dissolved by vortexing or gentle agitation.

-

Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Instrument Parameters

-

Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters :

-

Pulse Sequence : Standard single-pulse sequence.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16 scans are typically sufficient for good signal-to-noise ratio.

-

-

¹³C NMR Parameters :

-

Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Visualizations

The following diagrams illustrate the molecular structure and the general workflow for NMR spectral analysis.

Propyltriphenylphosphonium bromide IR spectroscopy interpretation

An In-depth Technical Guide to the Infrared Spectroscopy of Propyltriphenylphosphonium Bromide

Introduction

This compound (C₂₁H₂₂BrP) is a quaternary phosphonium (B103445) salt widely utilized as a phase-transfer catalyst and as a precursor in Wittig reactions for the synthesis of alkenes. Infrared (IR) spectroscopy is a powerful analytical technique for the structural characterization of such organic compounds. It provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. This guide offers a detailed interpretation of the IR spectrum of this compound, presents a standard experimental protocol for data acquisition, and summarizes the key spectral data.

Infrared Spectral Data

The infrared spectrum of this compound is characterized by absorptions arising from the vibrations of its constituent parts: the phenyl rings, the propyl chain, and the phosphonium center. The quantitative data, including peak positions and their assignments, are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3050 - 3000 | Medium | Aromatic C-H stretching (=C-H)[1] |

| ~2960 - 2850 | Medium-Weak | Aliphatic C-H stretching (-CH₃, -CH₂)[1][2] |

| ~1585 | Medium | Aromatic C=C ring stretching |

| ~1485 | Medium | Aromatic C=C ring stretching |

| ~1435 | Strong | P-Phenyl (P-Ph) stretching |

| ~1110 | Strong | P-Phenyl (P-Ph) in-plane bending |

| ~720 | Strong | Aromatic C-H out-of-plane bending (monosubstituted) |

| ~690 | Strong | Aromatic C-H out-of-plane bending (monosubstituted) |

Note: Peak positions can vary slightly depending on the sample preparation method and the specific instrument used.

Experimental Protocol: KBr Pellet Method for Solid Samples

The Potassium Bromide (KBr) pellet method is a common and effective technique for obtaining high-quality IR spectra of solid samples.[3][4] The principle involves dispersing the solid sample within an IR-transparent matrix (KBr) and pressing it into a thin, transparent disc.[3][5]

3.1 Materials and Equipment

-

This compound (sample)

-

Spectroscopic grade Potassium Bromide (KBr), thoroughly dried[5][6]

-

Agate mortar and pestle[4]

-

Hydraulic press with a pellet-forming die[7]

-

Analytical balance (4-place)[6]

-

FTIR spectrometer

-

Vacuum pump (optional, but recommended)[7]

3.2 Detailed Methodology

-

Drying: Dry the spectroscopic grade KBr in an oven at approximately 110°C to remove any absorbed moisture, which can interfere with the spectrum, particularly in the broad O-H stretching region (~3400 cm⁻¹).[4][5] Store the dried KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the dried KBr.[6] The sample-to-KBr ratio should be roughly 1:100.[4]

-

Grinding and Mixing: Transfer the weighed sample and KBr to a clean, dry agate mortar.[4] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the IR radiation to minimize light scattering.[3]

-

Pellet Formation: Transfer the powdered mixture into the pellet-forming die. Assemble the die and connect it to a vacuum line for a few minutes to remove trapped air and residual moisture, which helps in forming a more transparent pellet.[3][7]

-

Pressing: Place the die into the hydraulic press. Apply a force of approximately 8-10 tons for several minutes.[5][6] This high pressure causes the KBr to flow and form a solid, glass-like disc containing the dispersed sample.[3]

-

Pellet Release and Analysis: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent.[7] Place the pellet in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record a background spectrum with an empty sample holder. Then, run the analysis on the KBr pellet containing the sample over the standard mid-IR range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Spectral Interpretation Workflow

The process of interpreting an IR spectrum follows a logical progression from initial observation to final structural confirmation. The following diagram illustrates this workflow.

Caption: Workflow for IR spectrum analysis.

Core Interpretation of this compound Spectrum

The IR spectrum of this compound can be divided into key regions that provide distinct structural information.

-

C-H Stretching Region (3100-2850 cm⁻¹): This region contains peaks from both the aromatic (phenyl) and aliphatic (propyl) C-H bonds. The absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching on the phenyl rings.[1] The peaks appearing just below 3000 cm⁻¹, typically around 2960-2850 cm⁻¹, are due to the asymmetric and symmetric stretching vibrations of the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups of the propyl chain.[1]

-

Aromatic Region (1600-1400 cm⁻¹): Multiple sharp bands in this region are indicative of the phenyl groups. The peaks around 1585 cm⁻¹ and 1485 cm⁻¹ are due to C=C stretching vibrations within the aromatic rings.[1] A strong, sharp peak often observed around 1435 cm⁻¹ is a classic indicator of a phosphorus-phenyl (P-Ph) bond and is highly characteristic of triphenylphosphine (B44618) and its derivatives.

-

Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of peaks that are unique to the molecule as a whole.[8] For this compound, two prominent features are:

-

A very strong band around 1110 cm⁻¹ , which is attributed to an in-plane bending vibration of the P-Phenyl group.

-

Strong absorptions around 720 cm⁻¹ and 690 cm⁻¹ . These are characteristic C-H out-of-plane bending ("oop") vibrations for a monosubstituted benzene (B151609) ring, confirming the presence of the (C₆H₅)₃P structure.

-

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. researchgate.net [researchgate.net]

- 3. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 4. shimadzu.com [shimadzu.com]

- 5. azom.com [azom.com]

- 6. scienceijsar.com [scienceijsar.com]

- 7. pelletpressdiesets.com [pelletpressdiesets.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Propyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyltriphenylphosphonium bromide is a quaternary phosphonium (B103445) salt widely utilized in organic synthesis, most notably in the Wittig reaction for the formation of alkenes. A thorough understanding of its behavior under mass spectrometric conditions is crucial for reaction monitoring, impurity profiling, and metabolite identification in various stages of drug development and chemical research. This guide provides a detailed overview of the expected fragmentation patterns of this compound, based on established principles of mass spectrometry, and offers generalized experimental protocols for its analysis.

Core Concepts in the Mass Spectrometry of Quaternary Phosphonium Salts

Quaternary phosphonium salts are ionic compounds that are generally non-volatile. Therefore, soft ionization techniques are preferred for their analysis to minimize thermal degradation and promote the formation of the intact cation in the gas phase. Techniques such as Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are well-suited for this purpose. The primary ion observed in the positive ion mode mass spectrum is the intact propyltriphenylphosphonium cation. Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) is then employed to induce fragmentation and elicit structural information.

Predicted Fragmentation Pathways of Propyltriphenylphosphonium Cation

The mass spectrum of this compound will be dominated by the isotopic cluster of the intact cation, [C₂₁H₂₂P]⁺. The fragmentation of this cation is expected to proceed through several key pathways, primarily involving the cleavage of bonds to the central phosphorus atom and rearrangements.

The primary fragmentation pathways are hypothesized to be:

-

Loss of a neutral propane (B168953) molecule: This would occur via a rearrangement, leading to the formation of the triphenylphosphine (B44618) radical cation.

-

Loss of a propyl radical: This would result in the formation of the even-electron triphenylphosphine cation.

-

Loss of a neutral benzene (B151609) molecule: This would lead to the formation of a diphenylpropylphosphonium ion.

-

Formation of the triphenylphosphine oxide cation: This can be a prominent peak, often arising from in-source oxidation or as an impurity from the synthesis.

Below is a DOT script representation of the predicted fragmentation cascade.

Caption: Predicted fragmentation pathway of the propyltriphenylphosphonium cation.

Quantitative Data Summary

The following table summarizes the expected major ions in the mass spectrum of this compound. The m/z values are calculated based on the most abundant isotopes.

| Ion | Chemical Formula | Calculated m/z | Proposed Origin |

| Propyltriphenylphosphonium Cation | [C₂₁H₂₂P]⁺ | 305.21 | Parent Ion |

| Triphenylphosphine Radical Cation | [C₁₈H₁₅P]⁺• | 262.09 | Loss of propane (C₃H₈) |

| Triphenylphosphine Cation | [C₁₈H₁₅P]⁺ | 262.09 | Loss of propyl radical (C₃H₇•) |

| Diphenylpropylphosphonium Ion | [C₁₅H₁₇P]⁺ | 228.11 | Loss of benzene (C₆H₆) |

| Triphenylphosphine Oxide Cation | [C₁₈H₁₅PO]⁺ | 278.09 | In-source oxidation or impurity |

| Phenyl Cation | [C₆H₅]⁺ | 77.04 | Further fragmentation of triphenylphosphine core |

Experimental Protocols

While a specific, validated protocol for this compound is not widely published, a general procedure for its analysis by ESI-MS/MS is provided below.

5.1 Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

5.2 Mass Spectrometry Conditions (Illustrative)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Desolvation Gas (N₂): 600 L/hr

-

Desolvation Temperature: 350 °C

-

Source Temperature: 120 °C

-

Mass Range (Full Scan): m/z 50-500

-

MS/MS Fragmentation: Collision-Induced Dissociation (CID) with argon as the collision gas. The collision energy should be optimized for the precursor ion (m/z 305.21), typically in the range of 10-40 eV.

Experimental and Analytical Workflow

The overall workflow for the mass spectrometric analysis of this compound is depicted in the following diagram.

Caption: General workflow for the mass spectrometric analysis of this compound.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation pathways and tabulated mass-to-charge ratios offer a valuable resource for researchers in identifying this compound and its related impurities or degradation products. The provided experimental protocol serves as a starting point for method development, which should be further optimized for specific instrumentation and analytical goals. A systematic approach, as outlined in the experimental workflow, will ensure robust and reliable characterization of this important synthetic reagent.

An In-depth Technical Guide to the Mechanism of Ylide Formation from Propyltriphenylphosphonium Bromide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The formation of a phosphonium (B103445) ylide, specifically propylidenetriphenylphosphorane, from its precursor salt, propyltriphenylphosphonium bromide, is a fundamental process in organic synthesis. This reaction is the preparatory step for the Wittig reaction, a powerful tool for creating carbon-carbon double bonds with high regioselectivity. The mechanism proceeds in two distinct, sequential steps: the quaternization of a phosphine (B1218219) via a bimolecular nucleophilic substitution (SN2) reaction to form the phosphonium salt, followed by the deprotonation of the salt at the α-carbon using a strong base to generate the nucleophilic ylide. This guide provides a comprehensive overview of the underlying mechanism, detailed experimental protocols, and key physicochemical data relevant to this transformation.

The Two-Step Mechanism of Ylide Formation

The synthesis of the Wittig reagent, propylidenetriphenylphosphorane, is not a direct conversion but a two-stage process starting from triphenylphosphine (B44618) and 1-bromopropane (B46711).

Step 1: Synthesis of this compound (SN2 Quaternization)

The initial step involves the formation of the phosphonium salt. Triphenylphosphine (PPh₃), featuring a nucleophilic lone pair on the phosphorus atom, attacks the electrophilic primary carbon of 1-bromopropane. This reaction follows a classic SN2 mechanism, where the phosphine attacks the alkyl halide, displacing the bromide ion as a leaving group to form the stable quaternary phosphonium salt, this compound.[1] This reaction is typically performed by heating the reactants, often under reflux in a suitable solvent like toluene (B28343) or even neat.[1]

Step 2: Deprotonation to Form the Ylide

The second step is an acid-base reaction. The positively charged phosphorus atom in the phosphonium salt exerts a strong electron-withdrawing inductive effect, rendering the protons on the adjacent carbon (the α-carbon) acidic. For simple alkylphosphonium salts like this compound, the pKa of these α-protons is estimated to be around 22, necessitating the use of a very strong base for deprotonation.[2]

Commonly employed bases for this purpose include organolithium reagents (like n-butyllithium), sodium hydride (NaH), or sodium amide (NaNH₂). The base abstracts an α-proton, leading to the formation of the phosphorus ylide, a species characterized by adjacent positive and negative charges. The ylide exists in equilibrium with its resonance structure, the phosphorane, which features a phosphorus-carbon double bond. This ylide is a powerful nucleophile and the active Wittig reagent. Due to their reactivity, non-stabilized ylides are typically generated and used in situ under anhydrous and inert atmospheric conditions.

Quantitative Data

The following tables summarize key quantitative data for the compounds involved in the ylide formation.

Table 1: Physicochemical and Acidity Data

| Parameter | Value | Compound | Reference(s) |

|---|---|---|---|

| Molecular Weight | 385.28 g/mol | This compound | [3][4] |

| Melting Point | 235-238 °C | This compound | [3] |

| pKa (α-protons) | ~22 | Alkyltriphenylphosphonium Salts |[2] |

Table 2: Spectroscopic Characterization Data

| Spectrum | Nucleus | Chemical Shift (δ) / ppm | Compound | Reference(s) |

|---|---|---|---|---|

| ¹H NMR | P-CH₂ -CH₂-CH₃ | ~3.70 | This compound | [5] |

| P-CH₂-CH₂ -CH₃ | ~1.72 | This compound | [5] | |

| P-CH₂-CH₂-CH₃ | ~1.25 | This compound | [5] | |

| P-(C₆H₅ )₃ | ~7.72 - 7.87 | This compound | [5] | |

| ³¹P NMR | P Ph₃ | 22.04 - 22.23 (proxy value) | (2-hydroxy-5-methylphenyl)triphenylphosphonium bromide | [6] |

| | P Ph₃ | 5 to 25 (typical range) | Wittig Reagents (Ylides) | |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of the phosphonium salt and its subsequent conversion to the ylide.

Protocol 1: Synthesis of this compound

This procedure is based on established methods for the quaternization of triphenylphosphine with alkyl halides.

Materials:

-

Triphenylphosphine (PPh₃)

-

1-Bromopropane

-

Toluene, anhydrous

-

Diethyl ether, anhydrous

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triphenylphosphine (1.0 eq).

-

Add anhydrous toluene to the flask to dissolve the triphenylphosphine.

-

Add 1-bromopropane (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 110-115 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Maintain the reflux for 8-24 hours. The progress of the reaction can be monitored by TLC until the starting material is consumed.[1] The phosphonium salt will precipitate out of the solution as a white solid.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the solid product by suction filtration.

-

Wash the filter cake with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to yield pure this compound. Yields for similar preparations are typically high, often exceeding 80%.

Protocol 2: In Situ Formation of Propylidenetriphenylphosphorane (Ylide)

This protocol describes the deprotonation of the phosphonium salt using n-butyllithium under strictly anhydrous and inert conditions.

Materials:

-

This compound (1.0 eq), dried under vacuum.

-

n-Butyllithium (n-BuLi) in hexanes (1.0 eq), titrated solution.

-

Tetrahydrofuran (THF), anhydrous.

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (Argon or Nitrogen).

-

Add the vacuum-dried this compound to the flask and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C or -78 °C using an ice bath or a dry ice/acetone bath. Lower temperatures are often used to control the exotherm and prevent side reactions with the solvent.

-

Charge the dropping funnel with the n-butyllithium solution via cannula or syringe.

-

Add the n-BuLi solution dropwise to the stirred phosphonium salt suspension over 30-60 minutes.

-

Upon addition of the base, the white suspension will typically develop a characteristic deep red or orange color, indicating the formation of the ylide.

-

After the addition is complete, allow the mixture to stir at the same temperature for an additional 1-2 hours to ensure complete deprotonation.

-

The resulting solution/suspension of propylidenetriphenylphosphorane is now ready for direct use in a subsequent reaction (e.g., the Wittig reaction) by adding an aldehyde or ketone.

Visualized Workflows and Mechanisms

The following diagrams, rendered using DOT language, illustrate the key processes described.

Caption: Reaction mechanism for ylide formation.

Caption: Experimental workflow for ylide synthesis.

References

Physical and chemical properties of Propyltriphenylphosphonium bromide

An In-depth Technical Guide to Propyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (PTPB), a versatile phosphonium (B103445) salt widely utilized in organic synthesis. The document details its structural characteristics, physicochemical properties, key chemical reactions, and the experimental protocols for its synthesis and analysis, making it an essential resource for professionals in research and drug development.

Chemical Identity and Structure

This compound is a quaternary phosphonium salt. The central phosphorus atom is bonded to three phenyl groups and one propyl group, carrying a positive charge that is counterbalanced by a bromide anion.

-

IUPAC Name: triphenyl(propyl)phosphanium bromide[1]

-

Synonyms: n-Propyltriphenylphosphonium bromide, Triphenylpropylphosphonium bromide[1][4]

Physical and Chemical Properties

This compound is a white, solid crystalline powder under standard conditions.[2][4] It is known to be hygroscopic and should be stored in a dry, cool, and well-ventilated place.[2][4][5]

Tabulated Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 385.28 g/mol | [2][3] |

| Appearance | White crystalline solid/powder | [2][4] |

| Melting Point | 235 - 239 °C | [2][3][4] |

| Solubility | Soluble in water. Sparingly soluble in DMSO (with heat) and slightly soluble in Methanol. | [2][6] |

| Stability | Stable under normal conditions; Hygroscopic. | [4][7] |

| Decomposition Temp. | > 245°C | [4] |

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are crucial for the structural elucidation and confirmation of this compound.

| Data Type | Description | Source(s) |

| ¹H NMR | Spectra available for structural confirmation. | [1][8] |

| ¹³C NMR | Spectra available for structural analysis. | [1] |

| FTIR | Spectra available, typically showing characteristic P-Ph and C-H vibrations. | [1] |

| Crystal Structure | The compound crystallizes in a monoclinic system. | [1][9] |

Table 2.2.1: Crystal Structure Data [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 10.7932 Å |

| b | 9.8543 Å |

| c | 17.8692 Å |

| α | 90° |

| β | 103.9670° |

| γ | 90° |

Chemical Synthesis and Reactions

This compound is a key reagent in several important organic transformations, most notably the Wittig reaction.

Synthesis

The primary method for synthesizing this compound is through a nucleophilic substitution (SN2) reaction between triphenylphosphine (B44618) and 1-bromopropane (B46711).[10] The phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of 1-bromopropane.

Caption: Synthesis of this compound.

Key Chemical Reactions

This phosphonium salt is a precursor to a phosphonium ylide, which is the reactive species in the Wittig reaction for converting aldehydes and ketones into alkenes.[10][11] It also serves as a catalyst in other reactions.

-

Wittig Reaction: Forms carbon-carbon double bonds.[10][11][12]

-

Phase-Transfer Catalyst: Used in reactions like the carboxylation of styrene (B11656) oxide.[10][11]

-

Epoxidation: Involved in the epoxidation of arylalkenes.[10][12]

-

Other Applications: Participates in the boration of allylic epoxides and the synthesis of indoles.[10][12]

The general workflow for its most common application, the Wittig reaction, is outlined below.

Caption: General workflow of the Wittig reaction.

Experimental Protocols

Detailed methodologies are essential for reproducible results in a research setting.

Synthesis of this compound

This protocol is based on the standard literature procedure for the synthesis of phosphonium salts.[10]

-

Reagents and Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Place triphenylphosphine and a molar excess of 1-bromopropane in the flask. Toluene is often used as the solvent.

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction time can vary but is typically several hours to overnight.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, is typically insoluble in non-polar solvents and will precipitate.

-

Purification: Collect the solid product by filtration. Wash the solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

Drying: Dry the purified white solid under vacuum to yield the final product.

Ylide Generation and Wittig Reaction

The following is a general protocol for using this compound in a Wittig reaction.[13]

-

Ylide Formation: Suspend this compound in an anhydrous aprotic solvent (e.g., THF or diethyl ether) in a flask under an inert atmosphere.

-

Deprotonation: Cool the suspension (typically to 0 °C or -78 °C) and add a strong base, such as n-butyllithium (BuLi), dropwise. The formation of the ylide is often indicated by a color change (typically to orange or red).

-

Reaction with Carbonyl: Add the aldehyde or ketone, dissolved in the same anhydrous solvent, to the ylide solution dropwise at a controlled temperature.

-

Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction by adding a protic solvent, such as water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Extract the product with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical step.

Caption: Workflow for analytical characterization.

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin.[14] It can cause skin and serious eye irritation.[4][14]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[12]

-

Precautionary Statements: P264, P280, P301+P312, P302+P352+P312.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a dust mask (e.g., N95).[12]

-

Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] The compound is hygroscopic.[4][7]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[4][5][14]

References

- 1. This compound | C21H22BrP | CID 80374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. [kunranchem.com]

- 3. This compound 98 6228-47-3 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. Triphenyl(propyl)phosphonium bromide - Safety Data Sheet [chemicalbook.com]

- 6. 6228-47-3 CAS MSDS (Triphenyl(propyl)phosphonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Triphenyl(propyl)phosphonium bromide | 6228-47-3 [chemicalbook.com]

- 8. Triphenyl(propyl)phosphonium bromide(6228-47-3) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Buy this compound | 6228-47-3 [smolecule.com]

- 11. nbinno.com [nbinno.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chegg.com [chegg.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Propyltriphenylphosphonium bromide safety and handling precautions

An In-depth Technical Guide to the Safe Handling of Propyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 6228-47-3), a compound frequently utilized in chemical synthesis. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized below.

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Appearance | White crystalline solid[1][3][4] |

| Molecular Formula | C21H22BrP[1][4] |

| Molecular Weight | 385.27 g/mol [4] |

| Melting Point/Freezing Point | 235 - 239 °C[1][4] |

| Decomposition Temperature | > 245°C[4] |

| Solubility | No data available |

| Hygroscopicity | Hygroscopic[1][4] |

Toxicological Data

Limited quantitative toxicological data is available for this compound. The available information is presented below.

| Metric | Value | Species | Source |

| Acute Oral Toxicity (LD50) | 118 mg/kg | Rat | [5] |

No specific data is available for dermal or inhalation toxicity.

Safe Handling and Storage Protocols

Proper handling and storage are paramount to ensuring safety.

Handling Procedures

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[1][6][7]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[4][6] Do not eat, drink, or smoke in the laboratory.[6]

-

Dust Formation: Avoid creating dust.[1][4][7] If dust is generated, use appropriate respiratory protection.[4]

Storage Conditions

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1][3][7]

-

Temperature: Store in a cool place.[1] For some deuterated forms, storage at -20°C is recommended.[6]

-

Moisture: Protect from moisture as the substance is hygroscopic.[1][3][4]

-

Incompatible Materials: Keep away from strong oxidizing agents.[4]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4][7] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3][4] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][6] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6][7]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon oxides, oxides of phosphorus, and hydrogen bromide gas.[1][4]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][4][7]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment, including respiratory protection, to avoid dust inhalation and contact with the substance.[1][8] Ensure adequate ventilation.[1][8]

-

Environmental Precautions: Prevent the product from entering drains.[1][8]

-

Containment and Cleanup: Sweep up the spilled material and place it into a suitable, closed container for disposal.[1][4][9] Avoid generating dust.[1][4]

Exposure Controls and Personal Protection

Engineering Controls

-

Ensure adequate ventilation, especially in confined areas.[4]

-

Eyewash stations and safety showers should be readily accessible near the workstation location.[4][10]

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[4][7] |

| Skin Protection | Wear impervious clothing and chemical-resistant gloves.[6][7] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] |

Hazard Mitigation Workflow

The following diagram illustrates the logical workflow for mitigating the risks associated with this compound.

Caption: Workflow for Hazard Mitigation of this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | C21H22BrP | CID 80374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. echemi.com [echemi.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Propyltriphenylphosphonium Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyltriphenylphosphonium bromide, a quaternary phosphonium (B103445) salt, has established itself as a vital reagent in synthetic organic chemistry. This technical guide provides an in-depth overview of its discovery, historical context, physicochemical properties, and detailed experimental protocols for its synthesis. A primary focus is placed on its crucial role as a precursor to phosphorus ylides for the Wittig reaction, a cornerstone of alkene synthesis. The document also presents a comprehensive collection of quantitative and spectroscopic data, alongside graphical representations of key reaction pathways and experimental workflows, to serve as a valuable resource for professionals in research and development.

Discovery and History

The development of this compound is intrinsically linked to the pioneering work of Nobel laureate Georg Wittig on phosphorus ylides. In the early 1950s, Wittig and his colleagues embarked on a series of investigations into the reactivity of pentavalent phosphorus compounds. A landmark 1953 paper by Wittig and Geissler described the reaction of methyltriphenylphosphonium (B96628) bromide with phenyllithium (B1222949) to generate the corresponding ylide, which subsequently reacted with benzophenone (B1666685) to form 1,1-diphenylethylene.[1][2][3][4][5] This discovery laid the foundational principles for what would become known as the Wittig reaction.

While Wittig's initial publications focused on the methyl derivative, the general applicability of the reaction to other alkyl groups was quickly recognized. The synthesis of various alkyltriphenylphosphonium halides, including the propyl derivative, followed as a natural extension of this groundbreaking work. These salts are typically prepared via a straightforward bimolecular nucleophilic substitution (SN2) reaction between triphenylphosphine (B44618) and an appropriate alkyl halide.[6][7][8] In the case of this compound, this involves the reaction of triphenylphosphine with 1-bromopropane (B46711).

The Wittig reaction's reliability and stereochemical control have made it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals. This compound, as a precursor to the corresponding phosphonium ylide, plays a significant role in this context, enabling the introduction of a propylidene moiety onto a carbonyl group.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid. A summary of its key physicochemical and spectroscopic data is presented in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C21H22BrP | [9] |

| Molecular Weight | 385.28 g/mol | [10] |

| Melting Point | 235-238 °C | [10] |

| Appearance | White to off-white crystalline powder | [11] |

| Solubility | Soluble in polar solvents like water, methanol, ethanol, and DMSO. Soluble in organic solvents like chloroform (B151607) and dichloromethane. | [11][12] |

| CAS Number | 6228-47-3 | [9][10] |

Spectroscopic Data

2.2.1. 1H NMR Spectroscopy (500 MHz, CDCl3)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JHP) Hz | Assignment |

| 7.94 - 7.77 | m | - | Aromatic Protons (15H) |

| 5.39 | d | 15 Hz | -CH2- (2H) |

| 1.75 - 1.65 | m | - | -CH2-CH3 (2H) |

| 0.95 | t | - | -CH3 (3H) |

Note: Specific peak assignments can vary slightly depending on the solvent and instrument used. The data presented is a representative example.[13]

2.2.2. 13C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 135.0 - 128.0 | Aromatic Carbons |

| 25.5 | -CH2- |

| 16.5 | -CH2-CH3 |

| 11.0 | -CH3 |

Note: This is a representative spectrum. Actual chemical shifts may vary.

2.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm-1) | Assignment |

| 3050-3000 | Aromatic C-H stretch |

| 2960-2850 | Aliphatic C-H stretch |

| 1585, 1485, 1435 | Aromatic C=C stretch |

| 1110 | P-C stretch |

| 720, 690 | C-H out-of-plane bend |

Note: This is a representative spectrum. Peak positions and intensities may vary.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the SN2 reaction between triphenylphosphine and 1-bromopropane.[14]

Materials:

-

Triphenylphosphine (1.0 eq)

-

1-Bromopropane (1.1 eq)

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.

-

Add 1-bromopropane to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. A white precipitate of this compound will form.

-

If precipitation is incomplete, add anhydrous diethyl ether to facilitate further precipitation.

-

Collect the white solid by vacuum filtration and wash with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound.

Expected Yield: Yields for this type of reaction are typically high, often exceeding 90%.

Synthesis of this compound via Microwave Irradiation

A more rapid synthesis can be achieved using microwave irradiation.[13]

Materials:

-

Triphenylphosphine (2.0 eq)

-

1-Bromopropane (1.0 eq)

-

Tetrahydrofuran (THF)

Procedure:

-

In a carbon-coated quartz ampoule, combine triphenylphosphine and 1-bromopropane in THF.

-

Seal the ampoule and place it in a microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 60 °C) and pressure for a short duration (e.g., 30 minutes).

-

After cooling, carefully open the ampoule in a fume hood.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Recrystallize the product from a suitable solvent system (e.g., dichloromethane/diethyl ether) to obtain high-purity this compound.

Expected Yield: This method can produce quantitative yields (87-98%).[13]

Applications in Organic Synthesis: The Wittig Reaction

The primary application of this compound is as a precursor for the corresponding phosphorus ylide (propylidenetriphenylphosphorane) in the Wittig reaction.[6] This reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.

The Wittig Reaction Workflow

The overall workflow of a Wittig reaction using this compound can be summarized in two main stages: ylide formation and the reaction with a carbonyl compound.

Mechanism of the Wittig Reaction

The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, primarily valued for its role in the Wittig reaction. Its straightforward synthesis, stability, and reliable reactivity make it an essential tool for the construction of carbon-carbon double bonds. This guide has provided a comprehensive overview of its historical context, physical and spectroscopic properties, detailed synthetic protocols, and its application in the Wittig reaction. The presented data and diagrams are intended to serve as a practical resource for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [논문]Über eine Synthese des all‐trans‐1.1.10.10‐Tetracarbäthoxy‐3.8‐dimethyl‐decatriens‐(3.5.7) und des all‐trans‐4.9‐Dimethyl‐dodecapentaen‐(2.4.6.8.10)‐disäure‐(1.12)‐dimethylesters [scienceon.kisti.re.kr]

- 6. chegg.com [chegg.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. This compound | C21H22BrP | CID 80374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 丙基三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. chemimpex.com [chemimpex.com]

- 12. (1-Propyl)triphenylphosphonium bromide | 6228-47-3 | FP39703 [biosynth.com]

- 13. biomedres.us [biomedres.us]

- 14. Buy this compound | 6228-47-3 [smolecule.com]

Methodological & Application

Application Notes and Protocols for the Wittig Reaction Utilizing Propyltriphenylphosphonium Bromide

Abstract

This document provides a comprehensive protocol for the synthesis of alkenes via the Wittig reaction, specifically employing propyltriphenylphosphonium bromide. The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1][2][3] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step guide from the generation of the phosphonium (B103445) ylide to the purification and characterization of the final alkene product.

Introduction

The Wittig reaction, a Nobel Prize-winning discovery by Georg Wittig, is a fundamental and versatile method for the synthesis of alkenes.[1][3] The reaction involves the interaction of an aldehyde or a ketone with a phosphorus ylide, also known as a Wittig reagent, to yield an alkene and triphenylphosphine (B44618) oxide.[3][4] A significant advantage of this reaction is the precise placement of the newly formed double bond, which avoids the formation of isomeric mixtures often encountered in elimination reactions.[5]

The stereochemical outcome of the Wittig reaction is largely influenced by the nature of the ylide. Unstabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. The ylide derived from this compound is considered semi-stabilized, and the reaction conditions can be adjusted to favor the thermodynamically more stable (E)-isomer.[1] This application note details a robust protocol for the Wittig reaction using this compound, exemplified by the synthesis of (E)-1-phenyl-1-butene from benzaldehyde (B42025).

Reaction Scheme

The overall transformation involves two key stages: the formation of the phosphorus ylide and the subsequent reaction with a carbonyl compound.

Step 1: Ylide Formation this compound is deprotonated by a strong base, such as n-butyllithium (n-BuLi), to form the corresponding propylidenephosphorane ylide.[1][6][7]

Step 2: Wittig Reaction The generated ylide reacts with an aldehyde or ketone (e.g., benzaldehyde) to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane.[7] This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[4]

Experimental Protocol

This protocol details the synthesis of (E)-1-phenyl-1-butene from benzaldehyde and this compound.

Materials and Apparatus

| Reagents and Solvents | Apparatus |

| This compound | Three-necked round-bottom flask (flame-dried) |

| Benzaldehyde | Magnetic stir bar |

| n-Butyllithium (n-BuLi) in hexanes | Rubber septa |

| Anhydrous Tetrahydrofuran (B95107) (THF) | Thermometer |

| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | Nitrogen inlet |

| Diethyl ether | Syringes |

| Anhydrous magnesium sulfate (B86663) (MgSO₄) | Ice-water bath |

| Hexanes | Separatory funnel |

| Silica (B1680970) gel for flash column chromatography | Rotary evaporator |

| Thin Layer Chromatography (TLC) plates | TLC chamber and UV lamp |

Ylide Generation

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet.[1]

-

Add this compound (3.85 g, 10.0 mmol) to the flask.[1]

-

Introduce 50 mL of anhydrous tetrahydrofuran (THF) via syringe.[1]

-

Cool the resulting suspension to 0 °C using an ice-water bath.[1]

-

While stirring vigorously, add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise via syringe over a period of 10 minutes. Maintain the internal temperature below 5 °C.[1]

-

A deep orange or reddish color will develop, indicating the formation of the ylide.[1] Stir the mixture at 0 °C for 1 hour.[8]

Wittig Reaction

-

To the freshly prepared ylide solution at 0 °C, add benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol) dropwise via syringe.[1]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[1]

-

Stir the reaction mixture at room temperature for 2 hours.[1]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC), for instance, using a 9:1 hexanes:ethyl acetate (B1210297) eluent.[1]

Work-up and Purification

-

Upon completion, quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[1][6]

-

Transfer the mixture to a separatory funnel.

-

Add 50 mL of diethyl ether and 20 mL of water. Shake the funnel and allow the layers to separate.[1]

-

Collect the organic layer and extract the aqueous layer twice more with 25 mL portions of diethyl ether.[1]

-

Combine all the organic extracts and wash them with 30 mL of brine.[1]

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).[1]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a mixture of (E)-1-phenyl-1-butene and triphenylphosphine oxide.[1]

-

Purify the crude product by flash column chromatography on silica gel, eluting with hexanes, to separate the desired alkene from the triphenylphosphine oxide byproduct.[1]

-

Combine the fractions containing the product and remove the solvent via rotary evaporation to yield (E)-1-phenyl-1-butene as a colorless oil.[1]

Data Presentation

The following table summarizes the quantitative data for the described protocol.

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Equivalents |

| This compound | 385.28 | 10.0 | 3.85 | - | 1.0 |

| n-Butyllithium | 64.06 | 10.0 | - | 4.0 (2.5 M) | 1.0 |

| Benzaldehyde | 106.12 | 10.0 | 1.06 | 1.02 | 1.0 |

| (E)-1-Phenyl-1-butene (Product) | 132.22 | - | Yield Dependent | - | - |

Note: The yield of the product will depend on the specific reaction conditions and the efficiency of the purification.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the Wittig reaction protocol.

Caption: Experimental workflow for the Wittig reaction.

Conclusion

This application note provides a detailed and reliable protocol for conducting the Wittig reaction using this compound. The described methodology, from ylide generation to product purification, offers a practical guide for the synthesis of alkenes with a high degree of control over the double bond position. Adherence to the outlined procedures and safety precautions will enable researchers to successfully implement this powerful synthetic transformation in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. name-reaction.com [name-reaction.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 8. benchchem.com [benchchem.com]

Application Notes: Synthesis of Z-Alkenes using Propyltriphenylphosphonium Bromide

Introduction

The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] Discovered by Georg Wittig in 1954, this reaction is widely employed in the synthesis of pharmaceuticals, fine chemicals, and complex natural products due to its functional group tolerance and predictable regioselectivity.[1][3] A key advantage of the Wittig reaction is the ability to control the stereochemistry of the resulting alkene. The use of non-stabilized ylides, such as the one derived from propyltriphenylphosphonium bromide, generally leads to the preferential formation of the thermodynamically less stable Z-alkene.[4][5][6]

Mechanism of Z-Selectivity

The stereochemical outcome of the Wittig reaction is determined by the kinetics of the reaction pathway. Non-stabilized ylides, like propylidene(triphenyl)phosphorane, react rapidly and irreversibly with aldehydes and ketones. The reaction proceeds through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[5][6] The kinetic control favors a puckered, early transition state that minimizes steric interactions, leading preferentially to the cis-substituted oxaphosphetane. This intermediate then decomposes to yield the Z-alkene and the highly stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction.[3]

Applications

This compound is a versatile reagent used to introduce a propylidene group (=CH-CH₂-CH₃) onto a carbonyl carbon. This is particularly valuable in:

-

Natural Product Synthesis: Creating specific stereoisomers that are crucial for biological activity.

-

Drug Development: Synthesizing complex organic molecules and intermediates where precise control of double bond geometry is required.[2]

-

Fine Chemicals: Producing high-purity alkenes for various industrial applications.[2]

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the synthesis of the phosphonium (B103445) salt via a nucleophilic substitution (SN2) reaction between triphenylphosphine and 1-bromopropane (B46711).[7]

Materials:

-

Triphenylphosphine (PPh₃)

-

1-Bromopropane

-

Toluene or Xylene (Anhydrous)

-

Non-polar solvent for precipitation (e.g., Diethyl ether or Hexane)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Set up the reaction apparatus under an inert atmosphere to prevent oxidation of triphenylphosphine.

-

In the round-bottom flask, dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene.

-

Add 1-bromopropane (1.1 eq.) to the solution.

-

Heat the mixture to reflux (approx. 110-140°C) with vigorous stirring.[7] The reaction is typically complete within 5-24 hours. Monitor the reaction progress by TLC or by observing the precipitation of the white phosphonium salt.

-

Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to maximize precipitation.

-

Add a non-polar solvent like diethyl ether to the cooled mixture to fully precipitate the product.[7]

-

Collect the white solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether or hexane (B92381) to remove any unreacted starting materials.

-

Dry the resulting white solid, this compound, under vacuum. The product can be used without further purification.

Protocol 2: Z-Alkene Synthesis via Wittig Reaction

This protocol details the in situ generation of the phosphorus ylide from this compound and its subsequent reaction with an aldehyde to form a Z-alkene.

Materials:

-

This compound (1.1 - 1.5 eq.)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes, Sodium Hydride (NaH), or Sodium bis(trimethylsilyl)amide (NaHMDS)) (1.0 - 1.4 eq.)[8]

-

Aldehyde or Ketone (1.0 eq.)

-

Schlenk flask or three-neck round-bottom flask

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes for liquid transfer

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone at -78°C or an ice bath at 0°C)

Procedure:

-